molecular formula C97H144FN33O19S2 B8084968 BKT140

BKT140

Cat. No.: B8084968
M. Wt: 2159.5 g/mol
InChI Key: JJVZSYKFCOBILL-KZGZZEQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Motixafortide, sold under the brand name Aphexda, is a medication primarily used for the treatment of multiple myeloma. It is a hematopoietic stem cell mobilizer and a selective antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound is administered via subcutaneous injection and has shown promise in mobilizing hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Motixafortide is a cyclic peptide, and its synthesis involves solid-phase peptide synthesis (SPPS). The process typically includes the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis is followed by cyclization and deprotection steps to yield the final cyclic peptide structure. The reaction conditions for SPPS often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, along with protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for the amino acids .

Industrial Production Methods

Industrial production of motixafortide follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Motixafortide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of motixafortide, as well as substituted derivatives that may exhibit altered biological activity .

Scientific Research Applications

Motixafortide has a wide range of scientific research applications:

Mechanism of Action

Motixafortide exerts its effects by inhibiting the C-X-C motif chemokine receptor 4 (CXCR4). This receptor plays a crucial role in the trafficking of hematopoietic stem cells to the bone marrow. By blocking the binding of its ligand, stromal-derived factor-1α (SDF-1α) or C-X-C motif chemokine ligand 12 (CXCL12), motixafortide prevents the retention of stem cells in the bone marrow, thereby mobilizing them to the peripheral blood. This mechanism is particularly beneficial for stem cell collection prior to autologous transplantation in multiple myeloma patients .

Comparison with Similar Compounds

Motixafortide is often compared with other CXCR4 inhibitors, such as plerixafor. While both compounds serve to mobilize hematopoietic stem cells, motixafortide has shown superior efficacy in clinical trials. For instance, in the GENESIS trial, motixafortide combined with granulocyte-colony stimulating factor (G-CSF) significantly increased the proportion of patients who successfully mobilized the required number of stem cells compared to plerixafor .

Similar Compounds

Motixafortide’s unique cyclic peptide structure and high affinity for CXCR4 make it a promising candidate for further research and therapeutic applications.

Properties

IUPAC Name

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZSYKFCOBILL-KZGZZEQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H144FN33O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2159.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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